1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
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Overview
Description
1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a heterocyclic compound featuring a unique fusion of cyclopentane and pyrimidine rings with a sulfur atom incorporated within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Several synthetic approaches can be employed to prepare 1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, a mixture of cyclopentanone, thiourea, and an appropriate aldehyde can be heated together in the presence of a catalyst such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production often requires optimization of reaction conditions to maximize yield and purity. Methods may include the use of continuous flow reactors and automated synthesizers to streamline the process. The choice of solvents, temperature, and reaction time can also be optimized to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding alcohol or amine derivatives depending on the reductive conditions used, such as catalytic hydrogenation.
Substitution: The compound can undergo substitution reactions at specific positions on the ring system, often facilitated by strong nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, palladium on carbon (Pd/C) for catalytic hydrogenation, and strong bases or acids for substitution reactions.
Major Products
Major products formed from these reactions can include sulfoxides, sulfones, alcohols, amines, and substituted derivatives depending on the reaction type.
Scientific Research Applications
1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one finds applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.
Biology: It can be used in the design of enzyme inhibitors or receptor ligands due to its unique structural features.
Industry: It may be utilized in the synthesis of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism by which 1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and impacting cellular pathways. Key molecular targets might include kinases, proteases, or ion channels.
Comparison with Similar Compounds
1-cyclopentyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can be compared to other heterocyclic compounds featuring sulfur atoms and fused ring systems:
Thiazoles: Similar in that they contain sulfur, but with a different ring structure.
Benzothiophenes: Feature a fused benzene and thiophene ring, differing in ring size and substitution pattern.
Pyrimidinones: Compounds with a pyrimidine core but lacking the cyclopentane ring.
Properties
IUPAC Name |
1-cyclopentyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c15-12-13-11(16)9-6-3-7-10(9)14(12)8-4-1-2-5-8/h8H,1-7H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXBARIQGLGNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(CCC3)C(=S)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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